

Application Notes and Protocols for N-methyl-N-(methylsulfonyl)glycine

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Compound of Interest

Compound Name:	<i>N</i> -methyl- <i>N</i> -(methylsulfonyl)glycine
Cat. No.:	B186531

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(methylsulfonyl)glycine is a derivative of the amino acid glycine, characterized by the presence of both a methyl and a methylsulfonyl group on the nitrogen atom. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other N-substituted glycine derivatives and sulfonamides suggests potential applications in agrochemicals, particularly as a herbicide, and in pharmacology as an enzyme inhibitor. These application notes provide detailed, exemplary protocols for the synthesis of **N-methyl-N-(methylsulfonyl)glycine** and its evaluation in these potential applications. The methodologies are based on established procedures for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Chemical Properties

Property	Value
IUPAC Name	2-(methyl(methylsulfonyl)amino)acetic acid
Molecular Formula	C ₄ H ₉ NO ₄ S
Molecular Weight	167.18 g/mol
CAS Number	115665-52-6
Canonical SMILES	CNS(=O)(=O)CC(=O)O

Synthesis Protocol

A plausible synthetic route to **N-methyl-N-(methylsulfonyl)glycine** can be adapted from general methods for the synthesis of N-alkyl-N-(alkylsulfonyl)amino acids. A two-step process starting from N-methylglycine (sarcosine) is proposed.

Protocol 1: Synthesis of **N-methyl-N-(methylsulfonyl)glycine**

Materials:

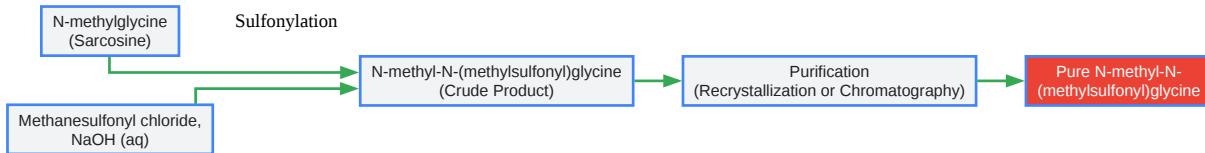
- N-methylglycine (Sarcosine)
- Methanesulfonyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel

- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Step 1: N-methylsulfonylation of Sarcosine a. Dissolve N-methylglycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a round-bottom flask and cool the mixture to 0°C in an ice bath. b. With vigorous stirring, add methanesulfonyl chloride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5°C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. f. Extract the aqueous layer with dichloromethane (3 x 50 mL). g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Step 2: Purification a. The crude **N-methyl-N-(methylsulfonyl)glycine** can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow for **N-methyl-N-(methylsulfonyl)glycine**



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Synthetic pathway for **N-methyl-N-(methylsulfonyl)glycine**.

Application 1: Herbicide Efficacy Testing

Given its classification as an intermediate for herbicides, this protocol outlines a method to assess the phytotoxicity of **N-methyl-N-(methylsulfonyl)glycine** against a model weed species.

Protocol 2: Whole-Plant Bioassay for Herbicide Activity

Materials:

- **N-methyl-N-(methylsulfonyl)glycine**
- Model weed species (e.g., *Arabidopsis thaliana* or a common agricultural weed)
- Susceptible control plant species
- Potting soil
- Pots or trays
- Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
- Spray bottle or automated sprayer
- Deionized water
- Surfactant (e.g., Tween 20)

Procedure:

- Plant Preparation: a. Sow seeds of the test and control plant species in pots filled with potting soil. b. Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach the 2-4 true leaf stage.
- Herbicide Application: a. Prepare a stock solution of **N-methyl-N-(methylsulfonyl)glycine** in deionized water. A small amount of a suitable solvent may be used for initial dissolution if necessary. b. Prepare a series of dilutions from the stock solution to test a range of concentrations. Include a non-ionic surfactant (e.g., 0.1% v/v Tween 20) in all treatment solutions to ensure even coverage. c. Include a negative control group that is sprayed only

with deionized water and the surfactant. d. Apply the herbicide solutions to the plants using a spray bottle or an automated sprayer, ensuring uniform coverage of the foliage.

- Data Collection and Analysis: a. Return the treated plants to the growth chamber or greenhouse. b. Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). c. At the end of the observation period, harvest the above-ground biomass of each plant. d. Determine the fresh weight of the biomass. Optionally, dry the biomass in an oven at 60-70°C to a constant weight to determine the dry weight. e. Calculate the percentage of growth inhibition for each treatment group compared to the negative control. f. Determine the GR_{50} value (the concentration of the herbicide that causes a 50% reduction in plant growth) by plotting a dose-response curve.

Hypothetical Quantitative Data: Herbicide Efficacy

Concentration (μ M)	Average Growth Inhibition (%)
0 (Control)	0
10	15.2 \pm 3.1
50	48.9 \pm 5.6
100	75.3 \pm 4.2
250	92.1 \pm 2.8
500	98.7 \pm 1.5

Application 2: Enzyme Inhibition Assay

The sulfonamide moiety is a common feature in many enzyme inhibitors. This protocol describes a general method to screen **N-methyl-N-(methylsulfonyl)glycine** for inhibitory activity against a model enzyme.

Protocol 3: In Vitro Enzyme Inhibition Assay

Materials:

- **N-methyl-N-(methylsulfonyl)glycine**
- Target enzyme (e.g., a protease, kinase, or carbonic anhydrase)
- Substrate for the target enzyme (preferably a chromogenic or fluorogenic substrate)
- Assay buffer specific to the enzyme
- 96-well microplate
- Microplate reader
- Positive control inhibitor (a known inhibitor of the target enzyme)

Procedure:

- Assay Preparation: a. Prepare a stock solution of **N-methyl-N-(methylsulfonyl)glycine** in a suitable solvent (e.g., DMSO). b. Prepare a series of dilutions of the test compound and the positive control inhibitor in the assay buffer. c. Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
- Assay Execution: a. To the wells of a 96-well microplate, add the following in order: i. Assay buffer ii. Diluted test compound or positive control iii. Enzyme solution b. Include wells with enzyme and buffer only (negative control) and wells with buffer and substrate only (background control). c. Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 10-15 minutes) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate solution to all wells. e. Immediately place the microplate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period.
- Data Analysis: a. Calculate the initial reaction velocity (rate of product formation) for each well by determining the slope of the linear portion of the progress curve. b. Subtract the background rate from all other rates. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity). d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. e. Determine the IC_{50} value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

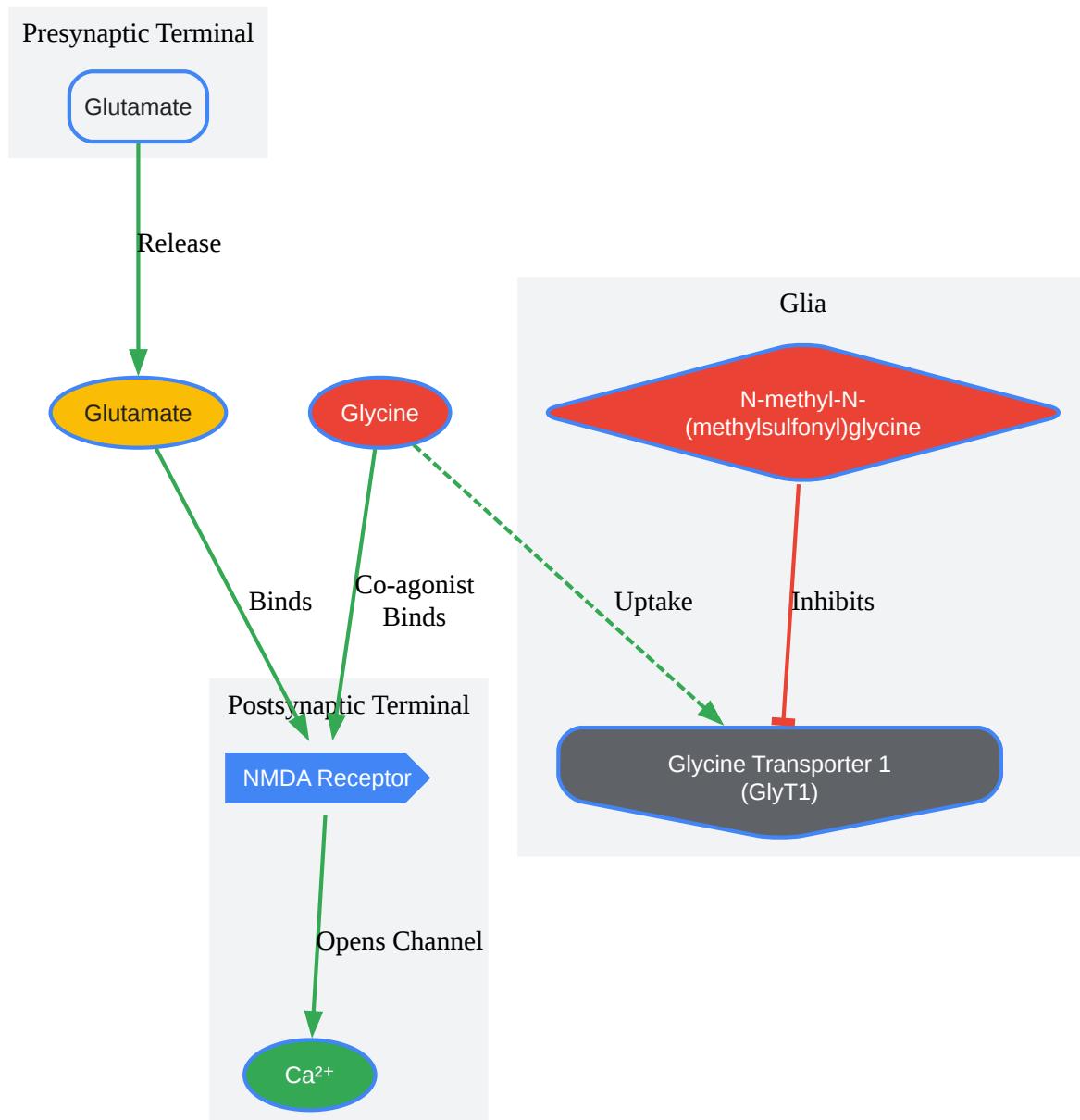
Hypothetical Quantitative Data: Enzyme Inhibition

Compound	Target Enzyme	IC ₅₀ (μM)
N-methyl-N-(methylsulfonyl)glycine	Carbonic Anhydrase II	78.5
Acetazolamide (Positive Control)	Carbonic Anhydrase II	0.012

Potential Mechanism of Action: Glycine Transporter Inhibition

N-substituted glycine derivatives are known to interact with glycine transporters (GlyT), which regulate the concentration of glycine in the synaptic cleft. Inhibition of GlyT1, for example, can potentiate N-methyl-D-aspartate (NMDA) receptor activity and is a target for treating central nervous system disorders. The following diagram illustrates a hypothetical mechanism where **N-methyl-N-(methylsulfonyl)glycine** acts as a GlyT1 inhibitor.

DOT Diagram: Hypothetical Signaling Pathway

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Hypothetical inhibition of GlyT1 by **N-methyl-N-(methylsulfonyl)glycine**.

Disclaimer: The experimental protocols and data presented herein are exemplary and based on general methodologies for analogous compounds. Researchers should optimize these protocols for their specific experimental conditions and validate all findings. The biological activities and mechanisms of action described are hypothetical and require experimental verification.

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